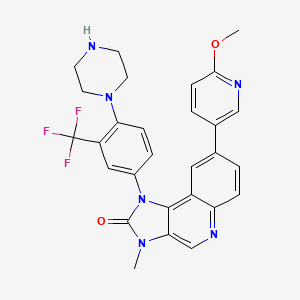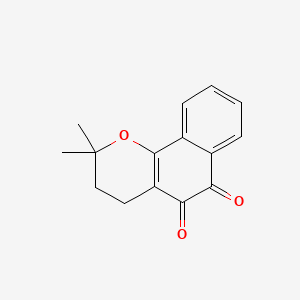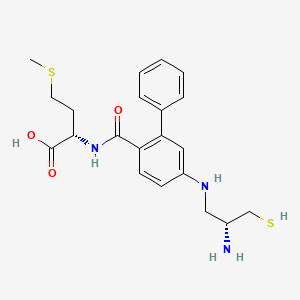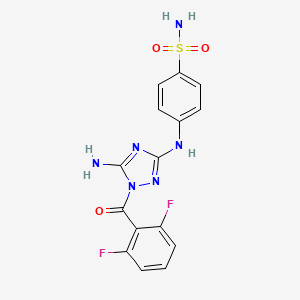
BGT226
Overview
Description
BGT226 is an orally available, small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). Developed by Novartis, this compound is primarily used for the treatment of solid tumors, including advanced breast cancer . The compound targets multiple isoforms of PI3K, making it a pan-PI3K inhibitor .
Mechanism of Action
Target of Action
BGT-226, also known as NVP-BGT226, is a novel dual inhibitor that primarily targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . These targets play crucial roles in regulating physiological functions such as cellular proliferation, differentiation, metabolism, and survival .
Mode of Action
BGT-226 acts on PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM, respectively . It inhibits the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . This results in potent antiproliferative activity in a wide range of cancer cell lines with mutated or wild-type PI3K pathway .
Biochemical Pathways
The PI3K pathway is one of the most characterized signaling pathways. The mechanisms for its activation include mutations or amplification of PIK3CA (the gene encoding the catalytic subunit of PI3K), the dysfunction of phosphate and tensin homolog (PTEN, a negative regulator of PI3K), and aberrant signaling from membrane receptor tyrosine kinases . BGT-226’s inhibition of PI3K and mTOR disrupts this pathway, leading to a decrease in cellular proliferation and survival .
Pharmacokinetics
BGT-226 is orally administered . The initial dose of 10 mg was subsequently escalated to 20, 40, 80, and 100 mg in a cohort of three patients . The absorption of BGT-226 is rapid, and systemic exposure increases in a dose-dependent manner . .
Result of Action
BGT-226 displays potent growth-inhibitory activity against human head and neck cancer cells . It induces cancer cell death through an apoptosis-independent pathway . BGT-226 also induces autophagy, as indicated by the aggregation and upregulation of the microtubule-associated protein light chain 3B-II, and p62 degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BGT226 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the compound is available for research purposes in various quantities, indicating that scalable production methods are in place .
Chemical Reactions Analysis
Types of Reactions
BGT226 undergoes various chemical reactions, including:
Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and heterocyclic components of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
BGT226 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Industry: Utilized in the development of new therapeutic agents targeting the PI3K/mTOR pathway.
Comparison with Similar Compounds
Similar Compounds
LY294002: Another PI3K inhibitor, but less potent compared to BGT226.
Rapamycin: An mTOR inhibitor that does not target PI3K, making it less comprehensive in its inhibition profile.
Uniqueness
This compound is unique due to its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway . This dual inhibition results in more effective suppression of tumor growth and survival compared to compounds that target only one component of the pathway.
Properties
IUPAC Name |
8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXYEBLEBULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238600 | |
| Record name | BGT-226 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915020-55-2 | |
| Record name | BGT-226 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGT-226 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BGT-226 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)


![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)




